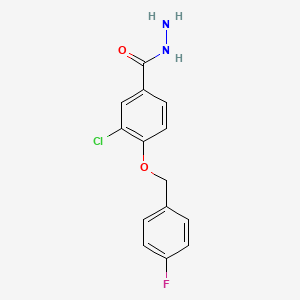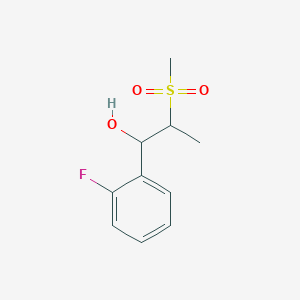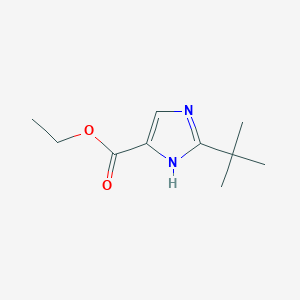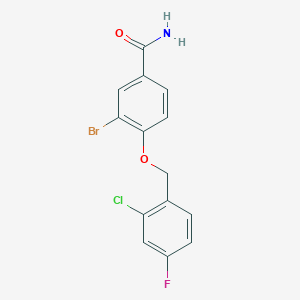![molecular formula C12H20N2O4 B13016190 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate: is a complex organic compound with the following structural formula:
C8H14O4
It belongs to the class of diazabicycloalkanes and contains both a bicyclic ring system and carboxylate functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Bicyclic Ring System:
- Start with a suitable precursor containing the bicyclic ring system.
- Introduce tert-butyl and methyl groups at specific positions using appropriate reagents.
- Protect the carboxylic acid groups during the reaction.
-
Esterification:
- React the protected compound with tert-butyl chloroformate (or tert-butyl bromoformate) to form the tert-butyl ester.
- Remove the protecting groups to reveal the final compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.
Analyse Chemischer Reaktionen
Reactivity
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: Substitution reactions may occur at the tert-butyl or methyl positions.
Carboxylation: The carboxylate groups participate in carboxylation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., amines).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related diazabicycloalkanes, the unique combination of tert-butyl, methyl, and carboxylate groups in this compound sets it apart. Similar compounds include :
2,3-Diazabicyclo[2.2.1]-hept-2-ene: A simpler diazabicycloalkane.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate: Contains a boron-containing group.
2-(Tert-butyl) 6-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Similar structure with additional benzyl group.
Eigenschaften
Molekularformel |
C12H20N2O4 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-7-5-8(13-6-7)9(14)10(15)17-4/h7-9,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
OCEUCRCQUNIZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)OC)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





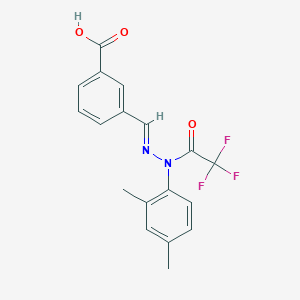

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
